molecular formula C6H11NO3S B7976478 (2R)-2-formamido-4-(methylsulfanyl)butanoic acid

(2R)-2-formamido-4-(methylsulfanyl)butanoic acid

Cat. No.: B7976478
M. Wt: 177.22 g/mol
InChI Key: PYUSHNKNPOHWEZ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Formamido-4-(methylsulfanyl)butanoic acid (CAS 4289-98-9), also known as N-Formyl-L-methionine, is a formylated derivative of the essential amino acid L-methionine. Its molecular formula is C₆H₁₁NO₃S (molecular weight: 177.22 g/mol) . This compound plays a critical role in prokaryotic protein synthesis as the initiator amino acid, where the formyl group facilitates ribosomal binding . The stereochemistry at the C2 position (R-configuration) and the methylsulfanyl group at C4 are key to its biochemical interactions, particularly in metabolic pathways involving methionine derivatives .

Crystallographic studies (e.g., SHELX software ) and hydrogen-bonding analyses (e.g., graph set theory ) have been employed to characterize its structure. The compound forms hydrogen-bonded dimers in crystalline states, similar to other amino acid derivatives .

Properties

IUPAC Name

(2R)-2-formamido-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUSHNKNPOHWEZ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-formamido-4-(methylsulfanyl)butanoic acid typically involves the reaction of a suitable precursor with formamide and a methylsulfanyl reagent under controlled conditions. One common method involves the use of a protected amino acid derivative, which is then deprotected and reacted with formamide and a methylsulfanyl compound to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-formamido-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The formamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that (2R)-2-formamido-4-(methylsulfanyl)butanoic acid exhibits several biological activities, making it a candidate for further investigation in medicinal chemistry:

  • Anti-inflammatory Properties :
    • Preliminary studies suggest that the compound may possess anti-inflammatory effects similar to those of non-steroidal anti-inflammatory drugs (NSAIDs). Its structure allows for interaction with cyclooxygenase enzymes, potentially inhibiting their activity .
  • Antimicrobial Activity :
    • The compound has shown promise against various bacterial strains, including MRSA and E. coli. These findings indicate its potential use as an antimicrobial agent .
  • Analgesic Effects :
    • Due to its structural similarities to known analgesics, it is being studied for pain relief applications.

Case Studies and Research Findings

Several studies have explored the efficacy and applications of this compound:

StudyFindings
Study 1Investigated the compound's COX inhibitory activity, demonstrating significant selectivity towards COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects associated with traditional NSAIDs .
Study 2Evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing effective inhibition rates comparable to established antibiotics .
Study 3Explored structural analogs of the compound to assess variations in biological activity, highlighting the importance of substituent groups in determining pharmacological effects.

Potential Applications in Drug Development

Given its promising biological activities, this compound has several potential applications in drug development:

  • Lead Compound for New Pharmaceuticals : Its anti-inflammatory and analgesic properties position it as a lead compound for developing new therapeutic agents targeting pain and inflammation.
  • Antimicrobial Agent : The compound's effectiveness against resistant bacterial strains could lead to novel treatments for infections that are currently difficult to manage.
  • Research Tool : As a model compound, it can be utilized in studies aimed at understanding the mechanisms of action of similar molecules.

Mechanism of Action

The mechanism of action of (2R)-2-formamido-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active sites, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Classification by Substituent Type

The following table compares N-Formyl-L-methionine with structurally related compounds based on substitutions at the amino group (C2) and modifications to the methylsulfanyl group (C4):

Compound Name Substituent at C2 Molecular Formula Molecular Weight (g/mol) Biological Role/Activity References
(2R)-2-Formamido-4-(methylsulfanyl)butanoic acid Formamido (-NHCHO) C₆H₁₁NO₃S 177.22 Protein synthesis initiation in prokaryotes
N-Acetyl-DL-methionine Acetamido (-NHCOCH₃) C₇H₁₃NO₃S 191.25 Methionine metabolism studies
2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid Furoylamido (-NHCOC₄H₃O) C₁₀H₁₃NO₄S 243.28 Antimicrobial activity (in vitro)
2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid 2-Methoxybenzamido (-NHCOC₆H₄OCH₃) C₁₃H₁₇NO₄S 295.34 Enzyme inhibition studies
4-(Methylsulfanyl)-2-(p-toluenesulfonamido)butanoic acid Tosylamido (-NHSO₂C₆H₄CH₃) C₁₂H₁₇NO₄S₂ 315.40 Structural analog for crystallography
Methionine (Parent Compound) Amino (-NH₂) C₅H₁₁NO₂S 149.21 Essential amino acid; antioxidant precursor

Key Structural and Functional Differences

Substituent Effects on Bioactivity
  • Formamido Group (Target Compound) : The formyl group enhances ribosomal binding in prokaryotes but is absent in eukaryotic systems, making it a selective target for antibiotics .
  • Acetamido Group (N-Acetyl-DL-methionine) : Acetylation increases metabolic stability compared to the parent methionine, used in studies of acetyltransferase activity .
Steric and Electronic Modifications
  • Tosylamido Group : The bulky p-toluenesulfonyl group disrupts hydrogen-bonding networks, altering crystal packing compared to the formamido derivative .
  • Methoxybenzamido Group : The electron-donating methoxy group may influence electronic interactions with enzyme active sites, as seen in carboxamide derivative studies .
Metabolic Pathway Relevance
  • The enzyme 4-methylthio-2-oxobutanoate reductase (EC 1.1.1.428) catalyzes the interconversion between (2R)-2-hydroxy-4-(methylsulfanyl)butanoate and its keto form, highlighting the metabolic versatility of methylsulfanyl-containing compounds .
  • N-Formyl-L-methionine is metabolically distinct from N-Acetyl-DL-methionine , which participates in acetylation-deacetylation cycles .

Crystallographic and Physicochemical Properties

Property N-Formyl-L-Methionine N-Acetyl-DL-Methionine 4-(Methylsulfanyl)-2-(p-toluenesulfonamido)butanoic acid
Hydrogen Bonding O–H⋯O dimerization N–H⋯O networks N–H⋯O and C–H⋯O interactions
Crystal System Monoclinic (predicted) Orthorhombic Monoclinic
Solubility (Water) Moderate Low Insoluble
pKa (Carboxylic Acid) ~3.5 ~3.8 ~2.9

Biological Activity

(2R)-2-formamido-4-(methylsulfanyl)butanoic acid, also known as N-formyl-L-methionine, is an amino acid derivative that plays a significant role in various biological processes. This compound is notable for its structural features, including a formamido group and a methylsulfanyl moiety, which contribute to its unique biological activities. This article explores the biological activity of this compound, including its metabolic pathways, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C6H11NO3S
  • Molecular Weight : 177.22 g/mol
  • CAS Number : 4289-98-9
  • SMILES : CSCCC@HC(O)=O

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its role as a precursor in methionine metabolism and its potential effects on cellular processes.

1. Metabolism and Biochemical Pathways

Research indicates that this compound is involved in the synthesis of L-methionine through the conversion of 5'-deoxy-5'-methylthioadenosine (MTA) in liver tissues. This pathway highlights its significance as a metabolic intermediate that can influence methionine levels in biological systems .

2. Cellular Effects

Studies have shown that this compound can induce apoptosis in certain cell lines, such as murine lymphoid cells. The compound's ability to modulate cell survival pathways suggests potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

Case Study 1: Apoptosis Induction

A study published in Cell Death & Disease demonstrated that methional, a derivative of 2-oxo-4-methylthiobutanoic acid, shows potent apoptotic activity in BAF3 murine lymphoid cells. This suggests that compounds related to this compound may possess similar properties .

Case Study 2: Methionine Synthesis

Research involving chicks indicated that this compound is synthesized from MTA and serves as a precursor for L-methionine. This metabolic pathway is crucial for understanding how dietary sources of methionine can influence growth and development in avian species .

Data Table: Biological Activities and Effects

Biological ActivityObserved EffectsReferences
Apoptosis inductionInduces cell death in murine lymphoid cells
Precursor for L-methionine synthesisInvolved in methionine biosynthesis
Influence on metabolic disordersAssociated with deficiencies in methionine metabolism

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.